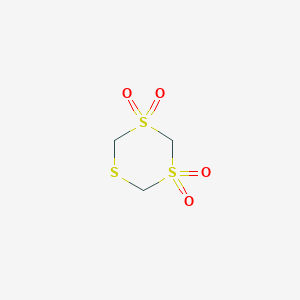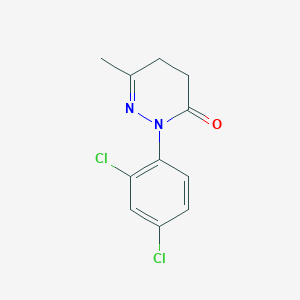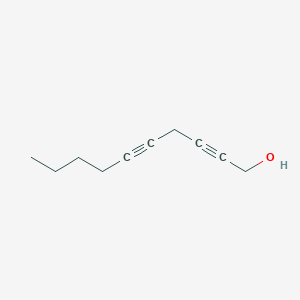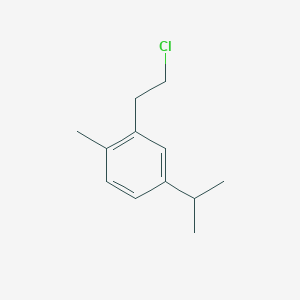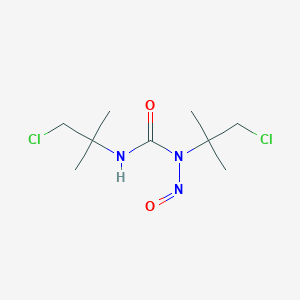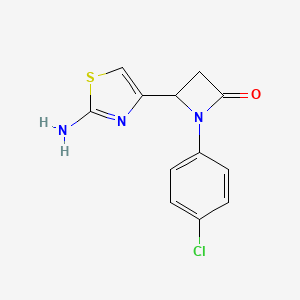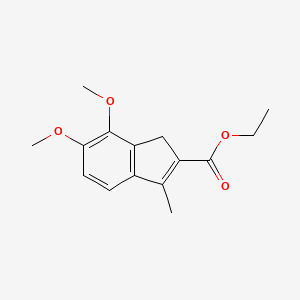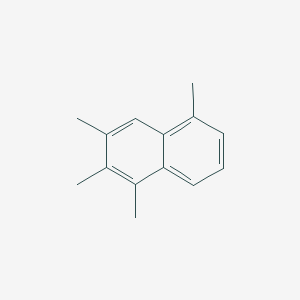
1,2,3,5-Tetramethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It belongs to the class of naphthalenes, which are characterized by a structure consisting of two fused benzene rings. This compound is notable for its four methyl groups attached to the naphthalene core at the 1, 2, 3, and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient methylation of naphthalene .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalenes .
Scientific Research Applications
1,2,3,5-Tetramethylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,5-tetramethylnaphthalene involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules. The pathways involved include the activation of specific enzymes and receptors that interact with the naphthalene core .
Comparison with Similar Compounds
1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups at different positions.
1,2,4,5-Tetramethylnaphthalene: Another isomer with a different arrangement of methyl groups.
Uniqueness: 1,2,3,5-Tetramethylnaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in both chemical reactions and biological systems .
Properties
CAS No. |
13093-32-8 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,5-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h5-8H,1-4H3 |
InChI Key |
SPRFQTHCMKLJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=CC=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



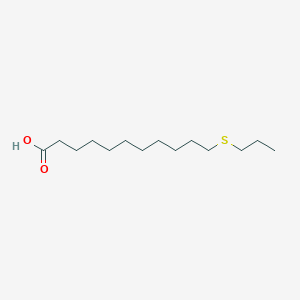
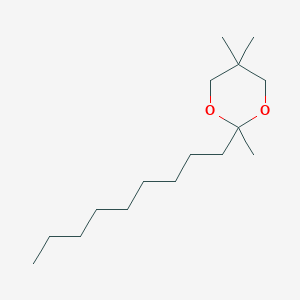
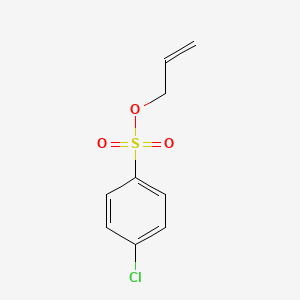

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
